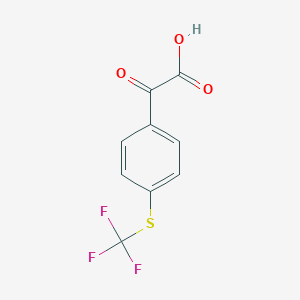
1-(isocyanatomethyl)-3,5-bis(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(isocyanatomethyl)-3,5-bis(trifluoromethyl)benzene is an organic compound characterized by the presence of an isocyanate group and two trifluoromethyl groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of benzene derivatives, which can be achieved using reagents such as trifluoromethyl iodide and a radical initiator . The isocyanate group can be introduced through the reaction of an amine precursor with phosgene or a phosgene substitute .
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, followed by the introduction of the isocyanate group under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
1-(isocyanatomethyl)-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of trifluoromethyl-substituted benzoic acids.
Reduction: Formation of trifluoromethyl-substituted anilines.
Substitution: Various substituted benzene derivatives depending on the reagents used.
科学研究应用
1-(isocyanatomethyl)-3,5-bis(trifluoromethyl)benzene has several applications in scientific research:
作用机制
The mechanism of action of 1-(isocyanatomethyl)-3,5-bis(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modifying their activity.
Pathways Involved: The presence of trifluoromethyl groups can influence the compound’s lipophilicity and metabolic stability, affecting its distribution and activity within biological systems.
相似化合物的比较
Similar Compounds
1,3-Bis(trifluoromethyl)benzene: Lacks the isocyanate group, making it less reactive in certain chemical reactions.
1-(isothiocyanatomethyl)-3,5-bis(trifluoromethyl)benzene: Contains an isothiocyanate group instead of an isocyanate group, leading to different reactivity and applications.
Uniqueness
1-(isocyanatomethyl)-3,5-bis(trifluoromethyl)benzene is unique due to the combination of trifluoromethyl and isocyanate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
466671-36-3 |
|---|---|
分子式 |
C10H5F6NO |
分子量 |
269.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



